2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining furan, imidazole, and pyridine moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated or alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine
- 2-(Furan-2-yl)-1H-pyrrolo[3,2-b]pyridine
- 2-(Furan-2-yl)-1H-thiazolo[4,5-b]pyridine
Uniqueness
2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials with tailored properties .
Properties
CAS No. |
61982-56-7 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O/c1-9-4-5-12-13-10(8-14(12)7-9)11-3-2-6-15-11/h2-8H,1H3 |
InChI Key |
SXDQTEKLRHIZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CO3 |
Origin of Product |
United States |
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